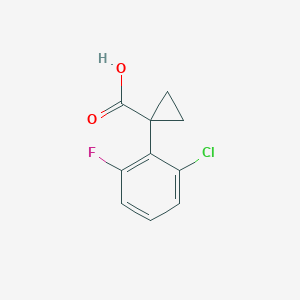
N-(1H-indazol-5-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-5-yl)-3-oxobutanamide: . It features an indazole ring, a bicyclic structure containing nitrogen atoms, and a butanamide group, which is a four-carbon chain with a carbonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(1H-indazol-5-yl)-3-oxobutanamide typically involves the reaction of 1H-indazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety and scalability. The use of catalysts, such as palladium or rhodium complexes, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, N-(1H-indazol-5-yl)-3-oxobutanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: : The compound has shown potential as a bioactive molecule in biological studies
Medicine: : this compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: : In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1H-indazol-5-yl)-3-oxobutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-(1H-indazol-5-yl)-3-oxobutanamide include other indazole derivatives, such as 2H-indazoles and 7-methyl-1H-indazol-5-yl derivatives.
Uniqueness: : this compound stands out due to its specific structural features and reactivity. Its unique combination of the indazole ring and butanamide group allows for diverse chemical transformations and biological activities that are not observed in other similar compounds.
Properties
CAS No. |
6023-70-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



